2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride
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Overview
Description
2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride is a synthetic organic compound with a complex structure that includes a pyrrolidine ring, an ethoxy group, and an ethanamine backbone
Scientific Research Applications
2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to inhibit a wide range of enzymes and affect various biochemical pathways .
Result of Action
Similar compounds have been found to have antioxidative and antibacterial properties, and their effects on the cell cycle have been characterized .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.
Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Ethanamine Backbone: The ethanamine backbone is synthesized through a reductive amination process, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the synthesis in stages, ensuring high purity and yield.
Continuous Flow Processing: Utilizing continuous reactors to streamline the synthesis process, improving efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the ethoxy group or the pyrrolidine ring.
Reduction: Reduction reactions may target the ethanamine backbone, converting it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the ethoxy group or pyrrolidine ring.
Reduction Products: Various amine derivatives.
Substitution Products: Functionalized aromatic compounds with different substituents.
Comparison with Similar Compounds
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Comparison:
- Structural Differences: While these compounds share a similar core structure, the position and type of substituents differ, leading to variations in their chemical properties and reactivity.
- Unique Features: 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride is unique due to the presence of the pyrrolidine ring and ethoxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c15-8-7-13-3-5-14(6-4-13)17-12-11-16-9-1-2-10-16;;/h3-6H,1-2,7-12,15H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHRDLKXCKVOKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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